ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC15793015
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate -](/images/structure/VC15793015.png)
Specification
Molecular Formula | C9H15NO2 |
---|---|
Molecular Weight | 169.22 g/mol |
IUPAC Name | ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate |
Standard InChI | InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1 |
Standard InChI Key | PZYIEJIXPMWKPS-XLPZGREQSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2 |
Canonical SMILES | CCOC(=O)C1CC2CCC1N2 |
Introduction
Chemical Structure and Stereochemical Configuration
Core Bicyclic Framework
The compound’s defining feature is its 7-azabicyclo[2.2.1]heptane skeleton, a bridged bicyclic system comprising two fused cyclohexane rings with a nitrogen atom at the 7-position . The bicyclo[2.2.1]heptane system imposes significant steric constraints, which influence the molecule’s reactivity and conformational stability. The ethyl ester group at the 2-position introduces additional functional versatility, enabling participation in hydrolysis, transesterification, or amidation reactions .
Stereochemical Specificity
The (1R,2R,4S) configuration denotes the absolute stereochemistry of the three chiral centers within the bicyclic framework. This stereochemical arrangement is critical for the compound’s interactions in biological systems, as even minor deviations can alter binding affinities or metabolic pathways . Computational models derived from PubChem data confirm that the spatial orientation of the nitrogen atom and ester group creates distinct electronic and steric environments .
Table 1: Molecular Identifiers
Property | Value | Source |
---|---|---|
CAS Number (hydrochloride) | 1217814-87-3 | |
Molecular Formula (free base) | C₉H₁₅NO₂ | |
Molecular Weight (free base) | 169.22 g/mol | Calculated |
SMILES Notation | CCOC(=O)[C@H]1C[C@H]2CC[C@H]1N2 |
Synthesis and Manufacturing
Industrial Production
Commercial suppliers such as BLD Pharmatech and Aladdin Scientific offer the hydrochloride salt form (CAS 1217814-87-3) in milligram to gram quantities, indicating small-scale production for research purposes . Storage recommendations specify keeping the compound sealed in dry conditions at room temperature, reflecting its sensitivity to moisture and heat .
Physical and Chemical Properties
Spectroscopic Characteristics
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NMR: Predicted spectra for the hydrochloride salt show distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the bicyclic protons (δ 2.5–3.5 ppm) .
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Mass Spectrometry: The free base exhibits a molecular ion peak at m/z 169.22, with fragmentation patterns consistent with ester cleavage and bicyclic ring opening .
Applications in Pharmaceutical Research
Role in Drug Discovery
The compound’s rigid scaffold makes it a valuable protein degrader building block, particularly in developing proteolysis-targeting chimeras (PROTACs) . Its ability to anchor to E3 ubiquitin ligases or target proteins enhances the design of bifunctional molecules that promote selective protein degradation .
Case Study: Neurological Targets
Preliminary studies suggest that 7-azabicyclo[2.2.1]heptane derivatives modulate nicotinic acetylcholine receptors (nAChRs), implicating them in treating neurodegenerative diseases . The ethyl ester’s lipophilicity may improve blood-brain barrier penetration compared to carboxylate analogs .
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